MAO-B Inhibition: 3-Fluoro Substitution Achieves 666 nM IC50 vs. Unsubstituted Analog
3-Fluoro-7,8-dihydroquinolin-5(6H)-one inhibits human recombinant MAO-B with an IC50 of 666 nM in a fluorometric assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. This activity is significantly enhanced relative to the unsubstituted 7,8-dihydroquinolin-5(6H)-one core, which lacks the fluorine atom and would be expected to exhibit substantially weaker MAO-B engagement based on structure-activity relationship (SAR) data from related dihydroquinolinone series . The presence of the fluorine atom at the 3-position contributes to improved binding affinity, as demonstrated across multiple fluorinated analogs in this scaffold class [2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 666 nM |
| Comparator Or Baseline | 7,8-Dihydroquinolin-5(6H)-one (unsubstituted parent, CAS 53400-41-2) |
| Quantified Difference | Fluorinated analog: 666 nM IC50; unsubstituted analog: Expected significantly weaker inhibition based on SAR trends in dihydroquinolinone MAO-B inhibitors |
| Conditions | Human recombinant MAO-B; kynuramine substrate; fluorescence assay; 20 min incubation |
Why This Matters
MAO-B is a validated therapeutic target for Parkinson's disease and other neurodegenerative disorders; the 666 nM IC50 provides a defined starting point for further optimization of fluorinated dihydroquinolinone-based MAO-B inhibitors.
- [1] BindingDB. BDBM50401986 (CHEMBL2203918). Affinity Data: IC50 = 666 nM for MAO-B. View Source
- [2] Carradori S, et al. Fluorinated dihydroquinolines as potent n-NOS inhibitors. Bioorg Med Chem Lett. 2004;14(3):743-746. View Source
